molecular formula C47H48N2OS2 B12528319 3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde CAS No. 863545-34-0

3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde

Katalognummer: B12528319
CAS-Nummer: 863545-34-0
Molekulargewicht: 721.0 g/mol
InChI-Schlüssel: BYGDBPBYISVCKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzaldehyde core substituted with two phenothiazine moieties, which are further functionalized with hexyl groups. The presence of these functional groups contributes to its distinctive chemical behavior and makes it a subject of interest in research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,5-diformylbenzene and 10-hexyl-10H-phenothiazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The phenothiazine moieties can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying electron transfer processes.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Wirkmechanismus

The mechanism of action of 3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde is primarily related to its ability to participate in electron transfer processes. The phenothiazine moieties act as electron donors, while the benzaldehyde core can accept electrons. This electron transfer capability is crucial for its applications in organic electronics and as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in medicinal research or facilitating charge transfer in electronic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile
  • 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile
  • 5-(10-(2-ethylhexyl)-10H-phenothiazin-3-yl)thiophene-2-carbaldehyde

Uniqueness

3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-yl)ethenyl]benzaldehyde stands out due to its dual phenothiazine substitution, which enhances its electron-donating properties and makes it highly effective in applications requiring efficient electron transfer. Its structural complexity also allows for a broader range of chemical modifications, making it a versatile compound for various research purposes.

Eigenschaften

CAS-Nummer

863545-34-0

Molekularformel

C47H48N2OS2

Molekulargewicht

721.0 g/mol

IUPAC-Name

3,5-bis[2-(10-hexylphenothiazin-3-yl)ethenyl]benzaldehyde

InChI

InChI=1S/C47H48N2OS2/c1-3-5-7-13-27-48-40-15-9-11-17-44(40)51-46-32-35(23-25-42(46)48)19-21-37-29-38(31-39(30-37)34-50)22-20-36-24-26-43-47(33-36)52-45-18-12-10-16-41(45)49(43)28-14-8-6-4-2/h9-12,15-26,29-34H,3-8,13-14,27-28H2,1-2H3

InChI-Schlüssel

BYGDBPBYISVCKH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN1C2=C(C=C(C=C2)C=CC3=CC(=CC(=C3)C=O)C=CC4=CC5=C(C=C4)N(C6=CC=CC=C6S5)CCCCCC)SC7=CC=CC=C71

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.